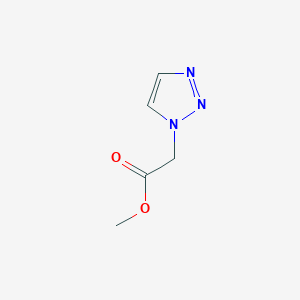
Methyl 1H-1,2,3-triazol-1-ylacetate
Vue d'ensemble
Description
“Methyl 1H-1,2,3-triazol-1-ylacetate” is a chemical compound that belongs to the class of 1,2,3-triazoles . Triazoles are notable for their therapeutic importance and are linked with amine and ester groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and are involved in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, such as “Methyl 1H-1,2,3-triazol-1-ylacetate”, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of “Methyl 1H-1,2,3-triazol-1-ylacetate” is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . This structure is known for its stability and ability to engage in various types of interactions, contributing to its wide range of applications .Chemical Reactions Analysis
The chemical reactions involving “Methyl 1H-1,2,3-triazol-1-ylacetate” primarily involve the 1,2,3-triazole ring. One notable reaction is the Cu (I) catalyzed [3+2] dipolar cycloaddition, which is used in the synthesis of 1,2,3-triazole hybrids . This reaction is regioselective, yielding 1,4-disubstituted-1,2,3-triazoles .Physical And Chemical Properties Analysis
“Methyl 1H-1,2,3-triazol-1-ylacetate” is a white to yellow solid at room temperature . Its molecular weight is 191.19 .Applications De Recherche Scientifique
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have been used extensively in polymer chemistry . They have been used as synthetic intermediates in many industrial applications such as manufacturing of agrochemicals .
Supramolecular Chemistry
1,2,3-triazoles play an important role in supramolecular chemistry . They have strong dipole moment and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles have been used in bioconjugation strategies . They have been applied in the development of biosensors used in clinical diagnostic assays .
Chemical Biology
1,2,3-triazoles have applications in chemical biology . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Fluorescent Imaging
1,2,3-triazoles have been used in fluorescent imaging . They have been used as fluorescent probes .
Materials Science
1,2,3-triazoles have been used in materials science . They have been used in the synthesis of polymeric materials .
Safety and Hazards
The safety information for “Methyl 1H-1,2,3-triazol-1-ylacetate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Propriétés
IUPAC Name |
methyl 2-(triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-8-3-2-6-7-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFPKOHATFOSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-1,2,3-triazol-1-ylacetate | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2366457.png)
![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)
![5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole](/img/structure/B2366461.png)
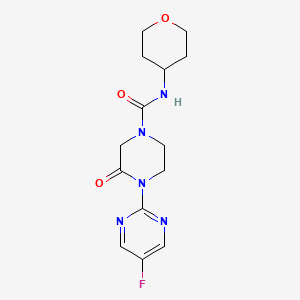
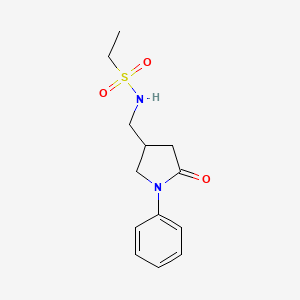
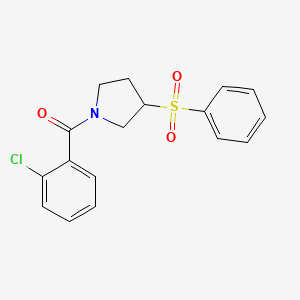
![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)
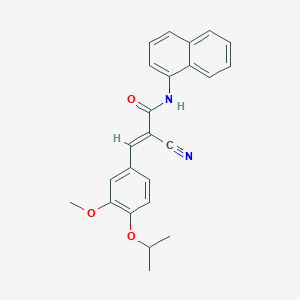

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
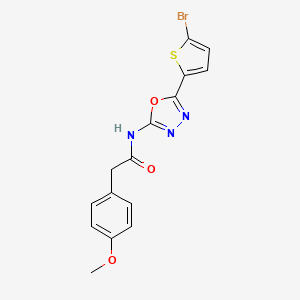


![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)